Glyoxyloyl carbocysteine

Catalog No.
S13218573
CAS No.
1268868-51-4
M.F
C7H9NO6S
M. Wt
235.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxyloyl carbocysteine

CAS Number

1268868-51-4

Product Name

Glyoxyloyl carbocysteine

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-(oxaldehydoylamino)propanoic acid

Molecular Formula

C7H9NO6S

Molecular Weight

235.22 g/mol

InChI

InChI=1S/C7H9NO6S/c9-1-5(10)8-4(7(13)14)2-15-3-6(11)12/h1,4H,2-3H2,(H,8,10)(H,11,12)(H,13,14)/t4-/m0/s1

InChI Key

GEPLANMDLRORQN-BYPYZUCNSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)C=O)SCC(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C=O)SCC(=O)O

Glyoxyloyl carbocysteine is a chemical compound that belongs to the class of glyoxyloyl derivatives, characterized by the presence of a glyoxyloyl group attached to the amino acid carbocysteine. Its chemical formula is C7H9NO6SC_7H_9NO_6S, and it is known for its applications in hair care products, particularly in hair straightening formulations. The compound is derived from glyoxylic acid, which reacts with carbocysteine to form glyoxyloyl carbocysteine. This reaction typically occurs under specific conditions that favor the formation of the desired product while minimizing unwanted by-products .

Glyoxyloyl carbocysteine can be synthesized through the reaction of glyoxylic acid with carbocysteine. The general reaction can be represented as follows:

Glyoxylic Acid+CarbocysteineGlyoxyloyl Carbocysteine+H2O\text{Glyoxylic Acid}+\text{Carbocysteine}\rightarrow \text{Glyoxyloyl Carbocysteine}+\text{H}_2\text{O}

This reaction involves the condensation of the carbonyl group from glyoxylic acid with the thiol group of carbocysteine, resulting in the formation of a thioester linkage. The process may require specific conditions such as elevated temperatures and controlled pH levels to ensure optimal yields and purity of the product .

The synthesis of glyoxyloyl carbocysteine generally involves the following steps:

  • Preparation of Glyoxylic Acid: Glyoxylic acid can be obtained through various methods, including oxidation of glyoxal or as a by-product in certain reactions.
  • Reaction with Carbocysteine: The prepared glyoxylic acid is then reacted with carbocysteine under controlled temperature and pH conditions to facilitate the formation of glyoxyloyl carbocysteine.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.

These methods ensure that high-purity glyoxyloyl carbocysteine is obtained for use in cosmetic applications .

Glyoxyloyl carbocysteine is primarily used in:

  • Hair Straightening Products: It is incorporated into formulations designed for smoothing and straightening hair, providing a semi-permanent effect.
  • Conditioners and Treatments: Due to its conditioning properties, it is also found in various hair care products aimed at improving texture and manageability.
  • Cosmetic Formulations: Its ability to modify protein structures makes it valuable in other cosmetic applications beyond hair care .

Research has indicated that glyoxyloyl carbocysteine interacts with hair proteins during treatment processes. For instance, studies have shown that it can form imines and hemiacetals with amino acids in hair keratin upon heating, leading to structural changes that enhance hair smoothness but may also contribute to damage if misapplied . Additionally, its interactions are influenced by pH levels; lower pH values can increase the risk of adverse effects on both hair structure and scalp health .

Several compounds share structural similarities or functional roles with glyoxyloyl carbocysteine. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Glyoxylic AcidCarbonyl groupPrecursor for various glyoxyloyl derivatives
CarbocysteineThiol groupAmino acid derivative used in similar reactions
Glyoxyloyl KeratinGlyoxyloyl group + KeratinUsed for stronger bonding with keratin proteins
N-Acetyl CysteineAcetylated thiol groupEnhances solubility and stability in formulations

Glyoxyloyl carbocysteine stands out due to its specific application in hair treatments and its unique ability to modify hair structure while being less damaging compared to traditional formaldehyde-based products . Its formulation allows for effective straightening while aiming to minimize adverse effects associated with harsher chemicals.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

235.01505818 g/mol

Monoisotopic Mass

235.01505818 g/mol

Heavy Atom Count

15

UNII

3K6008UJ5J

Dates

Modify: 2024-08-10

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